molecular formula C4HO4- B1233742 2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate CAS No. 7242-13-9

2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate

Cat. No.: B1233742
CAS No.: 7242-13-9
M. Wt: 113.05 g/mol
InChI Key: PWEBUXCTKOWPCW-UHFFFAOYSA-M
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Description

2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate, more commonly known as the hydrogensquarate anion, is an organic compound with the molecular formula C₄HO₄⁻ and a molecular mass of approximately 113.05 g/mol . It is recognized as a key synthetic intermediate and precursor in the preparation of squaraine dyes . Its research value is particularly prominent in the field of materials science, where these dyes are extensively investigated for use in advanced applications such as organic photovoltaic devices and as optical sensors . The utility of the hydrogensquarate anion in these contexts stems from its unique electronic structure and its ability to form specific intermolecular interactions. Crystallographic studies reveal that the anion can form inversion dimers in the solid state through pairs of O–H···O hydrogen bonds, creating a characteristic ring motif . Furthermore, the pattern of bond lengths within the cyclobutenone ring indicates a delocalization of the negative charge, which is a critical feature for its electronic properties and its role in self-assembly and crystal engineering . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-hydroxy-3,4-dioxocyclobuten-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEBUXCTKOWPCW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C1=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413922
Record name 2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7242-13-9
Record name 2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Isomer: Sodium 3-Hydroxy-1,2-dioxocyclobut-3-en-1-olate

This isomer (CAS 71376-34-6) demonstrates how substituent positioning alters properties:

Property 2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate Sodium 3-Hydroxy-1,2-dioxocyclobut-3-en-1-olate
CAS Number Not explicitly provided 71376-34-6
Functional Groups 2-hydroxy, 3,4-diketone 3-hydroxy, 1,2-diketone
Ring Stability Likely less stable due to adjacent dioxo groups Enhanced resonance stabilization from conjugated dioxo groups
Safety Profile Limited data; consult physician Requires medical consultation for exposure

Key Findings :

  • The isomer’s 1,2-diketone arrangement allows for greater resonance stabilization compared to the 3,4-diketone configuration.

Sulfonated Naphthalene Derivative: Sodium 5-[4-Dimethylamino-1-(4-dimethylaminocyclohexa-2,5-dienylidene)benzyl]-6-hydroxy-7-sulfonato-naphthalene-2-sulfonate

This compound (CAS 860-22-0) features a naphthalene core with hydroxy, sulfonate, and dimethylamino groups :

Property This compound Sulfonated Naphthalene Derivative
CAS Number Not provided 860-22-0
Backbone Cyclobutene (4-membered ring) Naphthalene (10-membered aromatic system)
Functional Groups Hydroxy, dioxo Hydroxy, sulfonate, dimethylamino
Applications Industrial use Likely dye/pigment (structural similarity to triarylmethane dyes)

Key Findings :

  • The naphthalene derivative’s aromatic system enables extended conjugation, making it suitable for optical applications, unlike the smaller cyclobutene system.
  • Sulfonate and amino groups enhance solubility and electronic properties, contrasting with the enolate’s polar but compact structure .

General Trends in Cyclobutene Derivatives

Cyclobutene derivatives with electron-withdrawing groups (e.g., dioxo) exhibit unique reactivity:

Compound Type Reactivity Profile Industrial Relevance
2-Hydroxy-3,4-dioxo High electrophilicity at dioxo positions Potential precursor for ligands or catalysts
1,2-Dioxo Isomer Stabilized via conjugation Safer handling in industrial settings

Preparation Methods

Aqueous Alkali Neutralization

Reaction of squaric acid with stoichiometric amounts of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous media selectively generates hydrogensquarate. For example:
C4O2(OH)2+NaOHNa+[C4O3(OH)]+H2O\text{C}_4\text{O}_2(\text{OH})_2 + \text{NaOH} \rightarrow \text{Na}^+[\text{C}_4\text{O}_3(\text{OH})]^- + \text{H}_2\text{O}
Key parameters include:

  • pH control : Maintaining pH 2–3 ensures mono-deprotonation.

  • Temperature : Reactions performed at 0–5°C minimize side reactions such as squarate dianion formation.

  • Yield : Near-quantitative yields (>95%) are achievable under optimized conditions.

Solvent-Mediated Deprotonation

Non-aqueous systems using polar aprotic solvents (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)) enable hydrogensquarate isolation via amine bases. Triethylamine (TEA) or pyridine in THF at room temperature provides hydrogensquarate salts with cationic counterions. For instance:
C4O2(OH)2+Et3NEt3NH+[C4O3(OH)]\text{C}_4\text{O}_2(\text{OH})_2 + \text{Et}_3\text{N} \rightarrow \text{Et}_3\text{NH}^+[\text{C}_4\text{O}_3(\text{OH})]^-
Purification : Crystallization from ethanol/water mixtures yields pure hydrogensquarate salts.

Synthesis via Amine Complexation

Hydrogensquarate forms stable crystalline salts with nitrogen-containing bases, a method exemplified by the preparation of N,N-dibutylanilinium hydrogen squarate.

Reaction with N,N-Dibutylaniline

A representative procedure involves:

  • Dissolving squaric acid (1.0 equiv) and N,N-dibutylaniline (1.0 equiv) in a toluene/1-butanol (1:1 v/v) mixture.

  • Heating at 80°C for 8 hours under argon.

  • Cooling to room temperature and isolating crystals via vacuum filtration.

Key data :

  • Yield : 70% after hexane washing.

  • Characterization : Single-crystal X-ray diffraction confirms the asymmetric unit contains one hydrogensquarate anion and one N,N-dibutylanilinium cation.

  • Disorder management : Positional disorder in the butyl group is resolved using split-site modeling.

Scope of Amine Bases

Primary, secondary, and tertiary amines react with squaric acid to form hydrogensquarate salts. Bulky amines (e.g., tributylamine) enhance crystallinity but may reduce solubility, necessitating solvent optimization.

Organometallic Routes

Grignard reagents and organolithium compounds facilitate hydrogensquarate generation through nucleophilic attack on squaric acid derivatives.

Grignard Reagent Addition

A protocol from Freiburg University involves:

  • Adding methylmagnesium bromide (1.2 equiv) to a THF solution of squaric acid at −78°C.

  • Gradual warming to room temperature over 72 hours.

  • Quenching with saturated NH₄Cl and extracting with ethyl acetate.

Outcomes :

  • Yield : 13–18% after column chromatography (dichloromethane/ethyl acetate gradient).

  • Challenges : Competing side reactions (e.g., over-addition) necessitate careful stoichiometry control.

Sulfinamide-Mediated Synthesis

Reaction of squaric acid with (S,E)-2-methyl-N-[(5-methylfuran-2-yl)methylene]propane-2-sulfinamide in THF produces hydrogensquarate intermediates, albeit in modest yields (17–18%).

Comparative Analysis of Methods

Method Reagents Conditions Yield Purification
Aqueous AlkaliNaOH/KOH0–5°C, pH 2–3>95%None (in situ use)
Amine ComplexationN,N-Dibutylaniline80°C, toluene/1-BuOH70%Crystallization
Grignard AdditionMeMgBr−78°C to rt, THF13–18%Column chromatography

Key observations :

  • Aqueous methods offer high yields but require precise pH control.

  • Amine complexation balances yield and practicality for crystalline product isolation.

  • Organometallic routes, while synthetically versatile, suffer from low efficiency due to side reactions.

Characterization and Validation

Spectroscopic Techniques

  • ¹H NMR : Hydrogensquarate salts exhibit characteristic downfield shifts for the enolic proton (δ 8.0–8.5 ppm).

  • IR Spectroscopy : Stretching vibrations at 1650–1750 cm⁻¹ (C=O) and 3200–3500 cm⁻¹ (O−H) confirm structure.

X-Ray Crystallography

Single-crystal analyses reveal:

  • Bond lengths : C−C = 1.45–1.48 Å, C−O = 1.22–1.25 Å, consistent with delocalized π-electron density.

  • Hydrogen bonding : O−H···O interactions (2.50–2.65 Å) stabilize the crystal lattice .

Q & A

Basic Research Questions

Q. How can the crystal structure of 2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate be determined experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data. Refine the structure using SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for phase determination) . For visualization, employ ORTEP-III to generate thermal ellipsoid diagrams and analyze bond lengths/angles . Validate the refinement with the WinGX suite, which integrates tools for data merging and error checking .
  • Key Considerations : Ensure crystal quality (low mosaicity) and collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Cross-validate with powder XRD to confirm phase purity.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE Requirements : Use nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles to prevent skin/eye contact . Work in a fume hood to avoid inhalation of dust or vapors.
  • First-Aid Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel, as specific antidotes may not be documented .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Methods :

  • NMR : Use 13C^{13}\text{C}- and 1H^{1}\text{H}-NMR in DMSO-d6_6 to resolve hydroxyl and ketone protons. Assign peaks using 2D-COSY and HSQC for structural confirmation.
  • FTIR : Identify carbonyl (C=O) stretches near 1700–1750 cm1^{-1} and hydroxyl (O–H) bands at 3200–3600 cm1^{-1} .
  • UV-Vis : Analyze π→π* transitions in the 250–300 nm range to study conjugation in the cyclobutene ring .

Q. What are the standard synthetic routes for this compound?

  • Synthesis : Start with cyclobutene derivatives (e.g., 3-cyclobutene-1,2-dione) and perform hydroxylation via base-catalyzed hydrolysis. Neutralize with sodium bicarbonate to isolate the sodium salt .
  • Purification : Use recrystallization from ethanol/water mixtures. Monitor purity via HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water).

Advanced Research Questions

Q. How can computational modeling predict the electronic structure and reactivity of this compound?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Analyze Fukui indices to identify nucleophilic/electrophilic sites .
  • Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy. Use software like Gaussian or ORCA for simulations .

Q. What strategies enable isotopic labeling (e.g., 13C^{13}\text{C}) for tracking metabolic pathways in biological systems?

  • Labeling Synthesis : Introduce 13C^{13}\text{C} at the ketone positions via isotopically enriched precursors (e.g., 13C^{13}\text{C}-labeled sodium bicarbonate) during hydrolysis .
  • Detection : Use LC-MS/MS with selected reaction monitoring (SRM) to trace labeled metabolites. Confirm isotopic incorporation via high-resolution mass spectrometry (HRMS).

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Case Example : If NMR suggests a keto-enol tautomer but XRD shows a single tautomeric form:

  • Repeat NMR experiments at varying temperatures/protonation states.
  • Perform variable-temperature XRD to detect phase transitions or dynamic disorder .
  • Use solid-state NMR to compare solution vs. crystal structures .

Q. What experimental designs elucidate the compound’s reaction mechanisms under catalytic conditions?

  • Kinetic Studies : Conduct stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., radical species in oxidation reactions).
  • Isotopic Tracing : Introduce 18O^{18}\text{O}-labeled water to track oxygen incorporation in hydroxylation steps .
  • In Situ Techniques : Use Raman spectroscopy or XAS (X-ray absorption spectroscopy) to observe bond cleavage/formation in real time.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate
Reactant of Route 2
2-Hydroxy-3,4-dioxocyclobut-1-en-1-olate

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